Ursolic aldehyde

Catalog No.
S12881542
CAS No.
M.F
C30H48O2
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ursolic aldehyde

Product Name

Ursolic aldehyde

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1

InChI Key

VLFUANNVMXKBPF-ZAPOICBTSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C=O

Ursolic aldehyde is a natural product found in Dracocephalum forrestii, Nerium oleander, and other organisms with data available.

Ursolic aldehyde is a triterpenoid compound derived from ursolic acid, a naturally occurring substance found in various plants, including apples, rosemary, and thyme. Ursolic aldehyde possesses a pentacyclic structure characterized by a hydroxyl group at the C-3 position and an aldehyde functional group at the C-28 position. This compound is recognized for its potential bioactive properties and has garnered interest in both pharmaceutical and cosmetic applications.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
  • Reduction: The aldehyde group can be reduced to form primary alcohols.
  • Condensation Reactions: Ursolic aldehyde can participate in Claisen-Schmidt condensation with various aldehydes to form more complex structures, which can enhance its biological activity .

Ursolic aldehyde exhibits a range of biological activities, including:

  • Anticancer Properties: It has been shown to inhibit the proliferation of various cancer cell lines by modulating signaling pathways such as STAT3 and JNK .
  • Anti-inflammatory Effects: Ursolic aldehyde may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .
  • Neuroprotective Effects: Research indicates potential benefits in neurodegenerative conditions, promoting neural regeneration and protecting against cognitive decline .
  • Metabolic Benefits: It has been linked to improved metabolic profiles, including reductions in obesity-related markers and enhancements in muscle mass .

Several methods exist for synthesizing ursolic aldehyde:

  • Oxidation of Ursolic Acid: Using reagents like Jones reagent, ursolic acid can be oxidized at the C-3 position to yield ursolic aldehyde .
  • Friedlander Reaction: This method involves the reaction of 3-oxo-ursolic acid with o-aminobenzaldehyde, leading to the formation of ursolic aldehyde derivatives .
  • Claisen-Schmidt Condensation: Ursolic aldehyde can be synthesized through condensation with various aromatic compounds under basic conditions, allowing for structural modifications that enhance its biological activity .

Ursolic aldehyde has diverse applications:

  • Pharmaceuticals: Its anticancer and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Cosmetics: Due to its antioxidant properties, it is used in formulations aimed at skin health and anti-aging .
  • Nutraceuticals: It is explored for potential health benefits when incorporated into dietary supplements.

Studies have indicated that ursolic aldehyde interacts with various biological targets:

  • Cell Signaling Pathways: It modulates pathways related to inflammation and cell proliferation, particularly through inhibition of specific kinases and transcription factors like NF-kB and STAT3 .
  • Synergistic Effects with Other Compounds: Research suggests that combining ursolic aldehyde with other bioactive compounds may enhance its efficacy against cancer cells and inflammatory conditions .

Ursolic aldehyde shares structural similarities with several other triterpenoids. Here are some notable compounds:

CompoundStructure CharacteristicsUnique Properties
Oleanolic AcidHydroxyl group at C-3; no aldehydeStrong hepatoprotective effects
Betulinic AcidSimilar pentacyclic structureNoted for potent antiviral properties
LupeolContains a double bond; lacks hydroxylExhibits anti-inflammatory properties
Glycyrrhetinic AcidContains a carboxylic acid groupKnown for its effects on adrenal function

Uniqueness of Ursolic Aldehyde

Ursolic aldehyde's unique feature lies in its combination of both an aldehyde and hydroxyl functional group, which enhances its reactivity and potential biological activity compared to its analogs. This dual functionality allows it to participate in diverse

Molecular Structure and Stereochemical Features

Ursolic aldehyde is a pentacyclic triterpenoid compound with the molecular formula C30H48O2 and a molecular weight of 440.7 grams per mole [1] [2] [3]. The compound belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units [3]. The International Union of Pure and Applied Chemistry name for ursolic aldehyde is (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde [1] [2].

The stereochemical configuration of ursolic aldehyde demonstrates significant complexity with ten defined atom stereocenters [5]. The compound exhibits specific stereochemical features at multiple carbon positions, designated as (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS), indicating precise three-dimensional arrangements crucial for its biological activity [1] [4]. The Chemical Abstracts Service registry number is 19132-81-1 [1] [2] [3].

Molecular PropertyValueReference
Molecular FormulaC30H48O2 [1] [2] [3]
Molecular Weight440.7 g/mol [1] [2] [3]
Monoisotopic Mass440.365430785 Daltons [12]
Defined Atom Stereocenters10 [5]
Heavy Atom Count32 [5]
Hydrogen Bond Donors1 [5]
Hydrogen Bond Acceptors2 [5]
Rotatable Bond Count1 [5]

The structural architecture of ursolic aldehyde features a hydroxyl group at the C-3 position and an aldehyde functional group at the C-28 position [1] [2]. The InChI key for the compound is VLFUANNVMXKBPF-ZAPOICBTSA-N, providing a unique identifier for its specific stereochemical arrangement [4] [5]. The compound typically exists as a solid at room temperature with a LogP value of 7.3, indicating its hydrophobic nature [5].

Biosynthetic Pathways in Plant Systems

Ursolic aldehyde biosynthesis occurs through the complex triterpenoid metabolic pathway found in various plant species [9] [10]. The biosynthetic process begins with the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases to produce the basic triterpenoid scaffold, specifically α-amyrin [9] [10]. This initial cyclization reaction establishes the pentacyclic framework essential for subsequent oxidative modifications [9].

The biosynthesis follows a sequential oxidation pathway where α-amyrin serves as the primary substrate [10] [12]. The conversion proceeds through intermediate compounds including uvaol before reaching ursolic aldehyde [12] [23]. The metabolic pathway continues with further oxidation to produce ursolic acid as the terminal product [10] [12]. Natural occurrence of ursolic aldehyde has been documented in several plant species, including Dracocephalum forrestii and Nerium oleander [1] [5].

Biosynthetic IntermediateChemical StructurePosition in PathwayReference
2,3-oxidosqualeneC30H50OPrecursor [9] [10]
α-amyrinC30H50OPrimary scaffold [9] [10]
UvaolC30H50O2Intermediate [12] [23]
Ursolic aldehydeC30H48O2Penultimate product [12] [23]
Ursolic acidC30H48O3Final product [10] [12]

Role of CYP716A Subfamily Enzymes

The CYP716A subfamily of cytochrome P450 monooxygenases plays a central role in ursolic aldehyde biosynthesis through catalyzing specific oxidative transformations [10] [17] [18]. These enzymes function as multifunctional oxidases capable of performing sequential three-step oxidation reactions at the C-28 position of triterpenoid substrates [10] [17]. CYP716A12 from Medicago truncatula has been specifically characterized as an α-amyrin 28-oxidase that generates ursolic acid through intermediate formation of ursolic aldehyde [10].

The enzymatic mechanism involves successive oxidation steps where CYP716A subfamily enzymes convert α-amyrin to uvaol, then to ursolic aldehyde, and finally to ursolic acid [10] [23]. Research has demonstrated that CYP716A12 exhibits multifunctional activity, capable of oxidizing α-amyrin, β-amyrin, and lupeol substrates to produce ursolic acid, oleanolic acid, and betulinic acid respectively through their corresponding aldehyde intermediates [10].

The functionality of CYP716A enzymes requires appropriate electron transfer partners, particularly cytochrome P450 reductases [9] [23]. Studies have shown that co-expression with suitable cytochrome P450 reductase isozymes significantly enhances the catalytic efficiency of CYP716A enzymes in heterologous expression systems [9]. The optimal ratio of cytochrome P450 reductase to CYP716A enzymes has been determined to be crucial for maximizing ursolic acid production yields [9].

CYP716A EnzymeSource OrganismPrimary SubstrateProduct via AldehydeReference
CYP716A12Medicago truncatulaα-amyrinUrsolic acid [10] [23]
CYP716A48Olea europaeaβ-amyrinOleanolic acid [17] [18]
CYP716A49Beta vulgarisα-amyrinUrsolic acid [17] [18]
CYP716A50Coffea arabicaLupeolBetulinic acid [17] [18]

Oxidative Modifications from Precursor Triterpenoids

The oxidative modification pathway leading to ursolic aldehyde formation involves specific enzymatic transformations of precursor triterpenoids [25] [28] [29]. The process initiates with α-amyrin as the fundamental substrate, which undergoes sequential hydroxylation and oxidation reactions [28] [29]. The first oxidation step converts the methyl group at C-28 of α-amyrin to a hydroxyl group, forming uvaol [12] [28].

Subsequent oxidation of uvaol at the C-28 position results in the formation of ursolic aldehyde through the conversion of the hydroxyl group to an aldehyde functional group [12] [28]. This intermediate oxidation state represents a critical step in the biosynthetic pathway before final conversion to the carboxylic acid form in ursolic acid [12]. The oxidative modifications are mediated by cytochrome P450 monooxygenases in conjunction with NADPH and molecular oxygen as cofactors [12] [23].

The oxidative pathway demonstrates substrate specificity, with different triterpenoid scaffolds producing distinct aldehyde intermediates [27] [28]. α-amyrin derivatives lead to ursolic aldehyde formation, while β-amyrin substrates produce oleanolic aldehyde, and lupeol generates betulinic aldehyde [27] [28]. These parallel pathways highlight the systematic nature of triterpenoid oxidative metabolism in plant systems [27].

Precursor TriterpenoidHydroxylated IntermediateAldehyde ProductFinal Acid ProductReference
α-amyrinUvaolUrsolic aldehydeUrsolic acid [12] [28]
β-amyrinErythrodiolOleanolic aldehydeOleanolic acid [27] [28]
LupeolBetulinBetulinic aldehydeBetulinic acid [27] [28]

Comparative Analysis with Ursolic Acid and Oleanolic Aldehyde

Ursolic aldehyde exhibits structural similarities and differences when compared to related triterpenoid compounds, particularly ursolic acid and oleanolic aldehyde [31] [32]. The primary structural distinction between ursolic aldehyde and ursolic acid lies in the functional group at the C-28 position, where ursolic aldehyde contains an aldehyde group (-CHO) while ursolic acid possesses a carboxylic acid group (-COOH) [31] [32]. Both compounds share identical stereochemical configurations at all other carbon centers and maintain the same hydroxyl group positioning at C-3 [32].

The molecular weight difference between ursolic aldehyde (440.7 g/mol) and ursolic acid reflects the additional oxygen atom present in the carboxylic acid functionality [1] [25]. Structural analysis indicates that both molecules adopt similar three-dimensional conformations with the hydroxyl group displaying a 62-degree angle relative to the main molecular plane due to the boat conformation of the A ring [32]. The E ring shows significant distortion in both compounds, with the functional group at C-28 positioned almost perpendicular to the backbone plane [32].

When comparing ursolic aldehyde to oleanolic aldehyde, both compounds share the aldehyde functional group at C-28 but differ in their fundamental triterpenoid scaffolds [27] [32]. Ursolic aldehyde derives from the α-amyrin scaffold (ursane-type), while oleanolic aldehyde originates from the β-amyrin scaffold (oleanane-type) [27]. This structural difference results in distinct stereochemical arrangements and potentially different biological activities [27].

CompoundMolecular FormulaMolecular WeightC-28 Functional GroupScaffold TypeReference
Ursolic aldehydeC30H48O2440.7 g/molAldehyde (-CHO)α-amyrin (ursane) [1] [27]
Ursolic acidC30H48O3456.7 g/molCarboxylic acid (-COOH)α-amyrin (ursane) [25] [32]
Oleanolic aldehydeC30H48O2440.7 g/molAldehyde (-CHO)β-amyrin (oleanane) [27] [32]
Oleanolic acidC30H48O3456.7 g/molCarboxylic acid (-COOH)β-amyrin (oleanane) [27] [32]

The biosynthetic relationships among these compounds demonstrate their interconnected metabolic pathways [27] [28]. Ursolic aldehyde serves as the immediate precursor to ursolic acid in the α-amyrin oxidation pathway, while oleanolic aldehyde functions similarly in the β-amyrin pathway [27] [28]. Both aldehyde forms represent intermediate oxidation states that are rapidly converted to their respective acid forms under physiological conditions [28] [29].

Semi-Synthetic Derivatization Strategies

The semi-synthetic modification of ursolic aldehyde represents a crucial approach for enhancing its biological activity and physicochemical properties. These derivatization strategies primarily target specific functional groups within the pentacyclic triterpene structure to optimize therapeutic potential while maintaining the core molecular framework [1] [2] [3].

Functional Group Modifications at C-3 and C-28

Functional group modifications at the C-3 hydroxyl position and C-28 carboxylic acid position constitute the most extensively studied derivatization approaches for ursolic aldehyde and related pentacyclic triterpenes. These positions serve as primary reactive sites for structural modifications that significantly influence biological activity and pharmacokinetic properties [3] [4].

C-3 Position Modifications

The C-3 hydroxyl group serves as a critical site for chemical modifications that can dramatically alter the biological profile of ursolic aldehyde derivatives. Oxidation of the C-3 hydroxyl group to form ketone derivatives has been shown to enhance anticancer activity in several studies. The 3-oxo derivatives demonstrate improved cell growth inhibition compared to the parent compound, with researchers reporting significant improvements in cytotoxic activity against various cancer cell lines [5] [6].

Esterification at the C-3 position using various acyl groups represents another important modification strategy. The introduction of acetyl groups at C-3 through acetylation reactions has been demonstrated to improve biological activity. Studies have shown that 3-acetoxy derivatives exhibit enhanced antiproliferative activities, with researchers noting that the acetyl group at C-3 combined with amino alkyl modifications at C-28 can significantly increase biological potential [5] [6].

C-28 Position Modifications

The C-28 carboxylic acid group provides an excellent site for amidation reactions that can substantially improve the pharmacological profile of ursolic aldehyde derivatives. Conversion of the carboxyl group to amides using various amine compounds has been extensively studied. The amidation process typically involves activation of the carboxylic acid with reagents such as oxalyl chloride followed by treatment with selected amines to yield the corresponding amide derivatives [1] [2].

Research has demonstrated that derivatives containing ester groups at C-28 show stronger antitumor activity compared to compounds with acylhydrazine, amide, and carbonyl moieties. Specifically, compounds containing dimethylamino groups on the amide side chain display the strongest antitumor activity among all tested derivatives, indicating the critical role of amino side chain groups in enhancing cytotoxicity [3].

The introduction of nitrogen-containing groups at the C-28 position, including the formation of lactams and nitriles, offers versatile properties that can improve both biological and pharmacokinetic profiles. These modifications have shown promise in enhancing metabolic stability and protein-binding affinity [1].

Acetylation and Aminoalkylation Approaches

Acetylation Methodologies

Acetylation represents a fundamental derivatization strategy that involves the introduction of acetyl groups into the ursolic aldehyde structure. The most commonly employed acetylation approach targets the C-3 hydroxyl group using acetic anhydride in anhydrous pyridine. This reaction typically proceeds under mild conditions and yields 3-acetoxy derivatives with good conversion rates [5] [6].

The acetylation process follows a well-established protocol where ursolic aldehyde is dissolved in anhydrous pyridine, followed by the addition of acetic anhydride. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours. The resulting 3-acetoxy derivatives can then serve as intermediates for further modifications or be evaluated directly for biological activity [5].

Studies have demonstrated that acetylation at the C-3 position can lead to improved cellular uptake and enhanced biological activity. The acetyl group modification has been shown to increase lipophilicity, which can improve membrane permeability and cellular penetration. However, the effect of acetylation on overall activity is complex and depends on the specific biological target and assay conditions [7].

Aminoalkylation Strategies

Aminoalkylation approaches involve the introduction of amino-containing alkyl chains into the ursolic aldehyde structure, primarily at the C-28 position. These modifications are particularly valuable for improving water solubility and enhancing cellular uptake through the introduction of polar functional groups [5] [6].

The aminoalkylation process typically begins with the conversion of the C-28 carboxylic acid to an acyl chloride intermediate using reagents such as oxalyl chloride or thionyl chloride. This activated intermediate can then react with various amino compounds to form amide linkages. The choice of amino compound significantly influences the final properties of the derivative [1] [5].

Long-chain diamine derivatives have shown particular promise in enhancing antitumor efficacy. Research has demonstrated that derivatives with longer diamine side chains exhibit better activity than those with shorter chains. Specifically, derivatives with hexyl diamine chains show superior activity compared to those with shorter butyl or pentyl chains [3].

The aminoalkylation approach offers several advantages, including improved water solubility, enhanced cellular penetration, and potential for targeted delivery. The amino groups can also serve as sites for further conjugation with targeting moieties or other functional groups [8].

Total Synthesis Methodologies

Total synthesis approaches for ursolic aldehyde and related pentacyclic triterpenes represent sophisticated synthetic strategies that construct the complete molecular framework from simpler starting materials. These methodologies are essential for producing ursolic aldehyde derivatives when natural sources are insufficient or when specific structural modifications are required [9] [10] [11].

Biomimetic Synthesis Approaches

Biomimetic synthesis strategies attempt to replicate the natural biosynthetic pathways used by plants to construct pentacyclic triterpenes. These approaches typically involve the cyclization of squalene or oxidosqualene precursors using carefully designed cyclization cascades. The biomimetic approach offers the advantage of producing natural-like stereochemistry and can provide access to multiple triterpene targets from common intermediates [10] [12].

The key challenge in biomimetic synthesis lies in controlling the complex cascade cyclization reactions that generate the pentacyclic framework. Researchers have developed various strategies to achieve this control, including the use of specific catalysts and reaction conditions that favor the desired cyclization pathway [10] [13].

Cation-π Cyclization Strategies

Modern total synthesis approaches have employed cation-π cyclization strategies to construct the pentacyclic framework of ursolic aldehyde and related compounds. These methods involve the generation of carbocation intermediates that undergo intramolecular cyclization reactions with aromatic or alkene systems to form the required ring structures [10].

The cation-π cyclization approach has been successfully applied to the synthesis of lupeol and other pentacyclic triterpenes. This methodology offers excellent stereocontrol and can provide access to the desired compounds in relatively few synthetic steps. The key advantage of this approach is its ability to generate multiple ring systems in a single operation while maintaining precise stereochemical control [10].

Relay Synthesis Methods

Relay synthesis represents an alternative approach where naturally occurring triterpenes serve as starting materials for the synthesis of other triterpene targets. This strategy has been successfully employed for the conversion of β-amyrin to oleanolic acid and α-amyrin to ursolic acid, representing formal total syntheses of these important compounds [14].

The relay synthesis approach offers practical advantages when suitable natural starting materials are readily available. The method typically involves selective functional group transformations and ring modifications to convert one triterpene into another. This approach has been particularly successful for accessing triterpenes that are difficult to obtain from natural sources [11] [14].

Solubility Enhancement Techniques

The poor aqueous solubility of ursolic aldehyde represents a significant limitation for its therapeutic application. Various solubility enhancement techniques have been developed to address this challenge and improve the bioavailability of ursolic aldehyde and related compounds [15] [16] [17].

Solid Dispersion Methods

Solid dispersion technology represents one of the most effective approaches for enhancing the solubility of ursolic aldehyde derivatives. This technique involves the dispersion of the drug in hydrophilic carrier materials to create a homogeneous system that improves dissolution characteristics [16] [18].

Poloxamer-based solid dispersions have shown particular promise for triterpene solubility enhancement. Studies using Poloxamer-188 and Poloxamer-407 as carriers have demonstrated significant improvements in triterpene solubility. The solubility of triterpenes in solid dispersions can increase from approximately 7 μg/mL to over 400 μg/mL depending on the drug-to-carrier ratio used [18].

The solid dispersion approach works through several mechanisms, including particle size reduction, improved wettability, conversion to amorphous forms, and formation of drug-carrier interactions. These mechanisms work synergistically to enhance the dissolution rate and extent of drug release [16] [18].

Cyclodextrin Complexation

Cyclodextrin inclusion complexes provide an elegant solution to the solubility challenges associated with ursolic aldehyde and related triterpenes. β-cyclodextrin and its derivatives have been extensively studied for their ability to form inclusion complexes with pentacyclic triterpenes [19] [20] [21].

The formation of inclusion complexes involves the encapsulation of the hydrophobic triterpene molecule within the hydrophilic cyclodextrin cavity. Studies have demonstrated that β-cyclodextrin forms 1:1 stoichiometric complexes with ursolic acid, with the carboxyl-containing ring E being preferentially included in the cyclodextrin cavity [20].

Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin and 2-hydroxypropyl-γ-cyclodextrin, have shown superior complexation properties compared to native cyclodextrins. These derivatives offer improved water solubility and enhanced complex stability, resulting in better overall performance for solubility enhancement [21].

Micellar Solubilization

Micellar solubilization represents another important approach for improving the aqueous solubility of ursolic aldehyde derivatives. This technique involves the incorporation of the hydrophobic drug molecules into the hydrophobic core of surfactant micelles [16] [22].

Studies on related triterpenes have demonstrated that these compounds can form their own micellar aggregates at specific concentrations. For example, asiatic acid and madecassic acid have been shown to form micelles with critical micelle concentrations of 15 μM and 86 μM, respectively. The formation of these micellar structures may contribute to the biological activity of the compounds [22].

Surfactant-based micellar systems can significantly enhance the apparent solubility of triterpenes. The choice of surfactant and micelle composition can be optimized to achieve maximum solubilization while maintaining biocompatibility and safety [16].

Nanoformulations and Carrier Systems

Polymeric Nanoparticles

Polymeric nanoparticle systems represent advanced drug delivery platforms that can significantly enhance the therapeutic potential of ursolic aldehyde derivatives. These systems typically utilize biodegradable polymers such as polycaprolactone, poly(lactic-co-glycolic acid), and other biocompatible materials to encapsulate the drug molecules [17] [23] [24].

The nanoprecipitation method has been widely employed for the preparation of ursolic aldehyde-loaded nanoparticles. This technique involves the dissolution of both the drug and polymer in a water-miscible organic solvent, followed by the addition of this solution to an aqueous phase under controlled conditions. The resulting nanoparticles typically exhibit sizes in the range of 100-200 nm with good drug loading efficiency [24] [25].

Methoxy poly(ethylene glycol)-polycaprolactone block copolymers have shown particular promise as carriers for ursolic acid derivatives. These amphiphilic copolymers can form stable nanoparticles with excellent drug loading capacity and controlled release properties. Studies have demonstrated that such nanoparticles can effectively transport the drug into cancer cells and enhance cytotoxic activity [25].

Liposomal Systems

Liposomal drug delivery systems offer excellent biocompatibility and can significantly improve the pharmacokinetic properties of ursolic aldehyde derivatives. These systems consist of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them versatile carriers for triterpene compounds [17] [23] [26].

The preparation of liposomal formulations typically involves the thin-film hydration method, where phospholipids and the drug are dissolved in organic solvents, followed by solvent evaporation to form a thin lipid film. This film is then hydrated with aqueous buffer to form multilamellar vesicles, which can be further processed to produce unilamellar liposomes of desired size [26].

Targeted liposomal systems have been developed using surface modification with targeting ligands such as folate. These targeted systems can enhance cellular uptake through receptor-mediated endocytosis, leading to improved therapeutic efficacy and reduced off-target effects [27].

Solid Lipid Nanoparticles

Solid lipid nanoparticles represent an innovative approach that combines the advantages of traditional lipid carriers with the benefits of nanoparticulate systems. These carriers use solid lipids at room temperature, providing improved stability and controlled release characteristics compared to conventional liposomes [17] [28].

The preparation of solid lipid nanoparticles typically involves high-pressure homogenization techniques. The drug is incorporated into melted solid lipids, and the mixture is then homogenized at high pressure to produce nanoparticles of uniform size. Studies have shown that such systems can achieve high encapsulation efficiency and provide sustained drug release [28].

Compritol ATO888 has been identified as an ideal excipient for the production of ursolic acid-loaded solid lipid nanoparticles. The compatibility between the drug and lipid matrix has been confirmed through thermal analysis, demonstrating the successful integration of the drug into the lipid structure [28].

Mesoporous Silica Nanoparticles

Mesoporous silica nanoparticles offer unique advantages for the delivery of ursolic aldehyde derivatives, including high surface area, tunable pore size, and excellent biocompatibility. These systems can be functionalized with pH-sensitive polymers and targeting ligands to achieve controlled and targeted drug delivery [29].

The functionalization of mesoporous silica nanoparticles with chitosan and folic acid has been demonstrated to create pH-responsive drug delivery systems. These systems can provide controlled drug release in response to the acidic tumor microenvironment while offering specific targeting to folate receptor-positive cancer cells [29].

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

440.365430770 g/mol

Monoisotopic Mass

440.365430770 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types